5-Bromoimidazo[1,2-a]pyrimidine;hydrobromide
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Overview
Description
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrimidines involves several methods. One method involves a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones . Another method involves a coupling of 2-aminopyridine with phenylacetophenones, phenylacetones, or β-tetralone in the presence of CBrCl3 . A series of novel amide-functionalized imidazo[1,2-a]pyrimidin-5(1H)-ones were synthesized by propargylation of the key intermediate 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and amide functionalization .Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives .Scientific Research Applications
Synthesis and Chemical Properties
- Imidazo[1,2-c]pyrimidine derivatives, including 8-bromoimidazo[1,2-c]pyrimidines, have been synthesized from C-substituted 4-aminopyrimidines (Rogul'chenko, Mazur, & Kochergin, 1975).
- Thiazolo[3,2-a]pyrimidine hydrobromide derivatives, including those with the bromopyrimidine moiety, have been synthesized using a one-pot method, demonstrating significant anticancer activity (Sekhar et al., 2020).
- Bromination of pyrrolo[1,2-c]pyrimidines has led to the formation of bromo-derivatives, important in the study of chemical reactions and properties of these compounds (Irwin, Wibberley, & Cooper, 1971).
Biological Activity and Potential Applications
- Certain imidazo[1,2-a]pyrimidines, including derivatives of 5-bromoimidazo[1,2-a]pyrimidines, have shown in vitro antimicrobial activity against various microorganisms (Revanker, Matthews, & Robins, 1975).
- Novel 5H-[1,2,4]oxadiazolo[4,5-a]pyrimidine derivatives, containing the 5-bromo-pyrimidine moiety, have shown moderate antibacterial potencies and selectively antiproliferative activity against human cancer cell lines (Liu et al., 2018).
- Synthesized 5-bromoimidazo[1,2-alpha]pyrazine derivatives demonstrated in vitro uterine-relaxing and in vivo antibronchospastic activities (Sablayrolles et al., 1984).
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyrimidine cores have increasing importance in the pharmaceutical industry with their wide range of pharmacological activities . They are being explored for their anticancer activity against various human cancer cell lines . Further exploration of substituents at C2 and C6 positions could lead to compounds with improved potency .
Mechanism of Action
Target of Action
5-Bromoimidazo[1,2-a]pyrimidine hydrobromide is a derivative of imidazopyridine . Imidazopyridines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been found to have a broad range of biological and pharmacological activities such as antiviral, antibacterial, antimicrobial, antiprotozoal, anti-inflammatory, and antipsychotics . .
Mode of Action
Imidazopyridine derivatives have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) . The mode of action of these compounds is typically based on their structure-activity relationship .
Biochemical Pathways
Imidazopyridine derivatives have been found to have anticancer activity, suggesting that they may affect pathways related to cell proliferation and apoptosis .
Result of Action
Among the novel derivatives, one compound exhibited potent activity against the MCF7 and MDA-MB-231 cell lines .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,2-a]pyridines, the family of compounds to which 5-Bromoimidazo[1,2-a]pyrimidine hydrobromide belongs, are involved in a variety of biochemical reactions
Cellular Effects
Other imidazo[1,2-a]pyridines have been shown to have significant effects on various types of cells and cellular processes .
Molecular Mechanism
It is known that imidazo[1,2-a]pyridines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of 5-Bromoimidazo[1,2-a]pyrimidine hydrobromide in laboratory settings. It is known that the compound can be synthesized in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .
Metabolic Pathways
It is known that imidazo[1,2-a]pyridines are involved in a variety of metabolic pathways .
Properties
IUPAC Name |
5-bromoimidazo[1,2-a]pyrimidine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3.BrH/c7-5-1-2-8-6-9-3-4-10(5)6;/h1-4H;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHWFSBPKUOHFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=NC2=N1)Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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